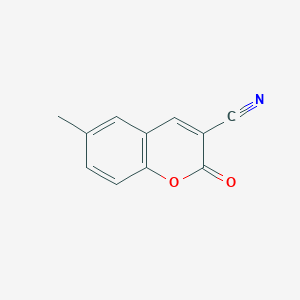
3-Cyano-6-methylcoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-6-methylcoumarin is a useful research compound. Its molecular formula is C11H7NO2 and its molecular weight is 185.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities
Research indicates that 3-cyano-6-methylcoumarin exhibits several important biological activities:
1. Antimicrobial Activity:
- Mechanism: The compound has shown potent antibacterial properties against various pathogens, including uropathogenic Escherichia coli. It inhibits bacterial growth by disrupting essential cellular processes, such as pilus biogenesis.
2. Anti-inflammatory Properties:
- Studies suggest that this compound possesses anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism may involve modulation of signaling pathways associated with inflammation.
3. Antifungal Activity:
- Preliminary research indicates potential antifungal properties; however, more studies are required to confirm these effects fully.
4. Fluorescent Probe:
- Due to its photophysical properties, this compound is utilized as a fluorescent probe in proteomics research, aiding in the study of protein interactions and dynamics.
Comparative Analysis with Related Compounds
The following table summarizes key structural features and unique properties of related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Hydroxycoumarin | Hydroxy group at position 4 | Exhibits anticoagulant activity |
| 7-Methoxy-4-methylcoumarin | Methoxy group at position 7 | Known for its antioxidant properties |
| 6-Chloro-3-cyano-4,7-dimethylcoumarin | Chloro substitution at position 6 | Potentially enhanced antimicrobial activity |
The differences in their structures significantly influence their biological activities and applications.
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
1. Antibacterial Efficacy:
A study demonstrated the effectiveness of this compound against E. coli, showing a significant reduction in bacterial virulence factors when treated with it. This suggests its potential as a therapeutic agent for bacterial infections.
2. Inflammation Models:
In animal models induced with colitis, similar compounds have shown significant reductions in inflammation markers. This supports the hypothesis that coumarins can play a role in managing inflammatory diseases .
Análisis De Reacciones Químicas
Phase-Transfer Catalysis
An alternative one-pot synthesis uses salicylaldehyde derivatives and ethyl cyanoacetate with tetra-n-butylammonium hydrogensulfate in benzene/aqueous K₂CO₃ at room temperature (30 min), yielding 82% .
| Reactants | Catalyst/Solvent | Conditions | Yield |
|---|---|---|---|
| 5-Methylsalicylaldehyde + Ethyl Cyanoacetate | (C₄H₉)₄NHSO₄/C₆H₆–H₂O | RT, 30 min | 82% |
Nucleophilic Additions
The cyano group at position 3 participates in nucleophilic reactions. For example:
-
Thia-Michael Addition : Reacts with 2-mercaptoacetophenones under organocatalytic conditions (e.g., chiral bifunctional catalysts) to form γ,δ-functionalized coumarins with >90% enantiomeric excess .
Spiropyrrolidine Formation
In a four-component reaction with 1,2-phenylenediamines , ninhydrin , and sarcosine , the cyano group facilitates 1,3-dipolar cycloaddition, yielding chromeno-spiropyrrolidine-indenoquinoxalines in moderate yields (50–65%) under refluxing methanol .
| Reactants | Conditions | Major Product | Yield |
|---|---|---|---|
| 3-Cyano-6-methylcoumarin + 1,2-Phenylenediamine + Ninhydrin + Sarcosine | Refluxing MeOH | Chromeno-spiropyrrolidine-indenoquinoxaline | 60% |
Annulation via C–H Activation
The coumarin core undergoes annulation with alkynes or alkenes under transition-metal catalysis, forming polycyclic structures .
Oxidation and Reduction
-
Oxidation : The cyano group can be oxidized to a carboxylic acid using strong oxidants (e.g., KMnO₄/H₂SO₄), though direct examples for this compound require extrapolation from similar coumarins.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to an amine , enabling further functionalization.
Substitution Reactions
The 6-methyl group undergoes electrophilic substitution:
-
Bromination : Using NBS (N-bromosuccinimide) in CCl₄ introduces a bromine atom at the methyl position, forming 6-bromomethyl-3-cyanocoumarin .
Biological Activity Correlations
Derivatives of this compound show acetylcholinesterase (AChE) inhibition (IC₅₀: 1.24–1.65 μM) and anticancer activity against MCF-7 breast cancer cells, linked to VEGFR-2 kinase inhibition .
Propiedades
Número CAS |
25816-61-9 |
|---|---|
Fórmula molecular |
C11H7NO2 |
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
6-methyl-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C11H7NO2/c1-7-2-3-10-8(4-7)5-9(6-12)11(13)14-10/h2-5H,1H3 |
Clave InChI |
SVMDZCFBKFOYNP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C#N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















